molecular formula C7H5Cl2NO B1320830 2-Chloro-6-methylnicotinoyl chloride CAS No. 39853-81-1

2-Chloro-6-methylnicotinoyl chloride

Cat. No.: B1320830
CAS No.: 39853-81-1
M. Wt: 190.02 g/mol
InChI Key: ZDWXDEDBIUIQMY-UHFFFAOYSA-N
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Description

2-Chloro-6-methylnicotinoyl chloride (CAS: 39853-81-1) is a halogenated nicotinoyl derivative with a molecular structure featuring a pyridine ring substituted with chlorine at position 2, a methyl group at position 6, and an acyl chloride functional group at position 3. This compound is widely utilized as a reactive intermediate in pharmaceutical and agrochemical synthesis due to its electrophilic acyl chloride moiety, which facilitates nucleophilic substitution and coupling reactions . With a purity of 97%, it is commercially available in moderate quantities, evidenced by annual sales of 682 bottles, reflecting its industrial relevance . Its primary applications include serving as a precursor for active pharmaceutical ingredients (APIs) and functional materials, where its reactivity enables the introduction of nicotinoyl groups into target molecules .

Properties

IUPAC Name

2-chloro-6-methylpyridine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO/c1-4-2-3-5(7(9)11)6(8)10-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWXDEDBIUIQMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90611861
Record name 2-Chloro-6-methylpyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39853-81-1
Record name 2-Chloro-6-methylpyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-6-methylnicotinoyl chloride can be synthesized through the chlorination of 6-methylnicotinic acid. The reaction typically involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The process is carried out under reflux conditions, where the 6-methylnicotinic acid is dissolved in an appropriate solvent such as dichloromethane, and thionyl chloride is added dropwise. The reaction mixture is then heated to reflux for several hours until the evolution of hydrogen chloride gas ceases, indicating the completion of the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous feed systems to ensure a steady supply of reactants and efficient removal of by-products. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methylnicotinoyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-6-methylnicotinoyl chloride is widely used in scientific research due to its reactivity and versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-chloro-6-methylnicotinoyl chloride primarily involves its reactivity as an acylating agent. The compound can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins and peptides. This acylation can alter the structure and function of the target molecules, leading to changes in their biological activity. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Structural Analogs

Compound Name CAS Number Similarity Score Functional Groups Annual Sales (Bottles)
This compound 39853-81-1 Reference Acyl chloride, Cl, Me 682
2-Chloro-6-methylisonicotinic acid 503555-50-8 0.85 Carboxylic acid, Cl, Me Not available
2,6-Dichloro-4-methylnicotinic acid 41667-95-2 0.82 Carboxylic acid, Cl(2), Me Not available
5,6-Dichloropyridine-3-carboxylic acid 3222-50-2 0.81 Carboxylic acid, Cl(2) Not available
2-Chloro-6-Methylnicotinic acid 30529-70-5 N/A Carboxylic acid, Cl, Me 282
2-Chloro-6-Methylpyrazine 38557-71-0 N/A Cl, Me, pyrazine ring 42

Biological Activity

2-Chloro-6-methylnicotinoyl chloride is a compound with significant applications in medicinal chemistry, particularly due to its biological activity related to the modulation of nicotinic acetylcholine receptors and other biomolecules. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C7_7H6_6ClNO
  • Molecular Weight : 175.58 g/mol
  • CAS Number : 39853-81-1

The presence of a chlorine atom at the 2-position and a methyl group at the 6-position on the nicotinoyl moiety enhances its reactivity and biological profile. The compound acts as an acylating agent, allowing it to form covalent bonds with nucleophilic sites on proteins and peptides, thereby modifying their structure and function.

The biological activity of this compound is primarily attributed to its ability to:

  • Acylate Biomolecules : It can react with amino groups in proteins, leading to changes in enzyme activity and cellular functions. This acylation can either inhibit or activate enzymes depending on the context.
  • Modulate Nicotinic Acetylcholine Receptors (nAChRs) : The compound is involved in drug development targeting nAChRs, which are crucial in neurotransmission and have implications in neurodegenerative diseases.

In Vitro Studies

Research has demonstrated that this compound influences various cellular processes:

  • Cell Signaling : It modulates pathways related to cell proliferation and differentiation, impacting gene expression and metabolic activities.
  • Enzyme Interaction : The compound has been shown to affect enzyme kinetics, acting as both an inhibitor and an activator based on concentration and cellular context.

In Vivo Studies

In animal models, dosage-dependent effects have been observed:

  • Low Doses : Enhance metabolic activity and improve cellular functions.
  • High Doses : Can lead to toxicity, causing cellular damage and disruption of physiological processes. This highlights the importance of dosing in therapeutic applications.

Case Studies

  • Nicotinic Receptor Modulation : A study indicated that derivatives of this compound exhibit selective binding affinity for nAChRs, suggesting potential for developing treatments for conditions like Alzheimer's disease .
  • Synthesis of Active Compounds : The compound has been utilized as a precursor in synthesizing various biologically active molecules, demonstrating its versatility in medicinal chemistry.

Data Summary

PropertyValue
Molecular Weight175.58 g/mol
CAS Number39853-81-1
Biological TargetNicotinic Acetylcholine Receptors
MechanismAcylation of biomolecules
Observed EffectsModulation of enzyme activity
Toxicity ProfileDose-dependent effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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